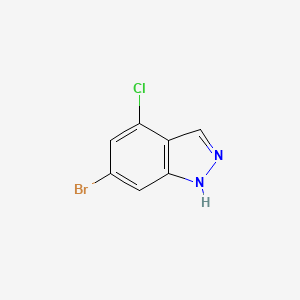

6-Bromo-4-chloro-1H-indazole

Descripción general

Descripción

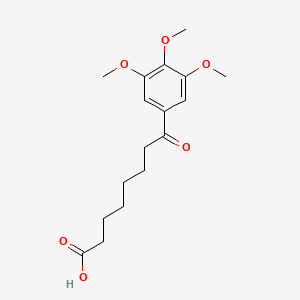

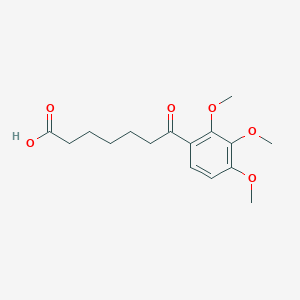

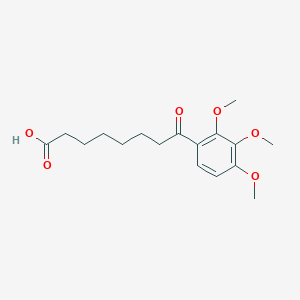

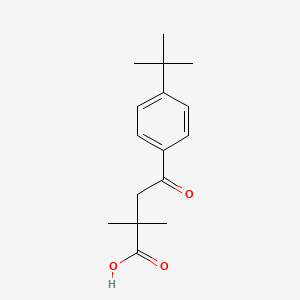

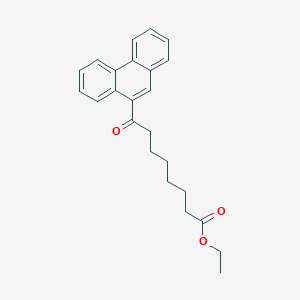

6-Bromo-4-chloro-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring, and the addition of halogens like bromine and chlorine can significantly alter their chemical and physical properties, as well as their biological activities. Although the provided papers do not directly discuss 6-Bromo-4-chloro-1H-indazole, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivities of the compound .

Synthesis Analysis

The synthesis of halogenated indazoles typically involves the construction of the indazole core followed by halogenation. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . Similarly, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is synthesized from available chemicals, suggesting a multi-step synthesis involving halogenation at specific positions on the heterocyclic ring . These methods may be adapted for the synthesis of 6-Bromo-4-chloro-1H-indazole by choosing appropriate starting materials and reaction conditions to introduce the bromo and chloro substituents at the desired positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of halogenated indazoles is characterized by the presence of a nitrogen atom within the five-membered pyrrole ring, which is fused to a benzene ring. The addition of halogens to the indazole core influences the electronic distribution and can affect the molecule's reactivity. For instance, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione shows that the molecule crystallizes in the monoclinic space group with specific unit cell dimensions . Although the exact structure of 6-Bromo-4-chloro-1H-indazole is not provided, it can be inferred that the presence of bromine and chlorine would lead to a dense, polarizable molecule with distinct electronic properties.

Chemical Reactions Analysis

Halogenated indazoles can participate in various chemical reactions, particularly in cross-coupling reactions to create more complex molecules. The paper discussing 4-bromomethyl-2-chlorooxazole describes palladium-catalyzed cross-coupling reactions, which are a cornerstone in the synthesis of substituted heterocycles . These reactions, such as Stille and Suzuki couplings, could potentially be applied to 6-Bromo-4-chloro-1H-indazole to introduce additional functional groups at the halogenated positions, thereby expanding the compound's chemical diversity.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazoles are influenced by their molecular structure. The presence of halogens contributes to the compound's melting point, solubility, and stability. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions . These interactions are crucial for the compound's solid-state properties and could also affect the solubility and melting point of 6-Bromo-4-chloro-1H-indazole. Additionally, the electronic properties, such as the electrostatic surface potential, are affected by the halogen atoms and can be analyzed using computational methods like density functional theory .

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

6-Bromo-4-chloro-1H-indazole and its derivatives are used in various chemical transformations and synthetic processes. For example, Fujimura et al. (1984) reported a transformation of dihydro-benzotriazocinones into 1H-indazoles, demonstrating the reactivity of such compounds in ring transformation reactions (Fujimura et al., 1984). Welch et al. (1992) described a novel synthesis of 3-substituted indazole derivatives, showcasing the flexibility of indazole compounds in chemical synthesis (Welch et al., 1992).

Biological Evaluation and Pharmacological Potential

Indazole derivatives, including 6-Bromo-4-chloro-1H-indazole, are evaluated for their biological activity and potential pharmacological applications. Yoo et al. (2018) synthesized indazole-4,7-dione derivatives as novel BRD4 inhibitors, highlighting the role of indazoles in targeting bromodomains for cancer treatment (Yoo et al., 2018). Köksal and Alım (2018) investigated the inhibitory effects of indazoles, including 6-Bromo-1H-indazole, on lactoperoxidase, an enzyme with antimicrobial properties (Köksal & Alım, 2018).

Molecular Structure and Crystallography

Research into the molecular structure and crystallography of 6-Bromo-4-chloro-1H-indazole and related compounds provides insight into their physical and chemical properties. Hakmaoui et al. (2015) analyzed the crystal structure of a related compound, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, to understand its molecular conformation and interactions (Hakmaoui et al., 2015). Anuradha et al. (2014) studied the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, revealing detailsabout its molecular arrangement and bonding (Anuradha et al., 2014).

Chemical Reactivity and Derivative Formation

6-Bromo-4-chloro-1H-indazole serves as a key intermediate in the formation of various chemically significant derivatives. Slade et al. (2009) discussed the regioselective protection and subsequent amine coupling reactions of indazoles, including bromoindazoles, demonstrating their utility in creating novel derivatives (Slade et al., 2009). Kanishchev and Dolbier (2018) described the synthesis of 6-SF5-indazoles and an SF5-analog of gamendazole, illustrating the diverse synthetic applications of 6-bromo-indazole derivatives (Kanishchev & Dolbier, 2018).

Propiedades

IUPAC Name |

6-bromo-4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYPLQILACEGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646163 | |

| Record name | 6-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-1H-indazole | |

CAS RN |

885518-99-0 | |

| Record name | 6-Bromo-4-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.